2-Amino-n-(2,5-dimethylphenyl)benzamide

Description

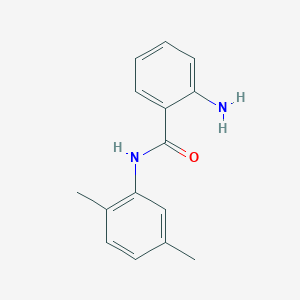

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Amino N 2,5 Dimethylphenyl Benzamide and Its Analogues

Influence of Substituent Positions on Biological Activity

The position of substituents on both the benzamide (B126) and the N-phenyl ring of 2-aminobenzamide (B116534) derivatives plays a pivotal role in determining their biological efficacy. Research has demonstrated that alterations in the substitution pattern can lead to significant variations in activity, highlighting the importance of a specific arrangement of functional groups for optimal interaction with biological targets.

A study on a series of 2-aminobenzamide derivatives as antimicrobial agents revealed that the nature and position of the substituent on the N-phenyl ring significantly impact their activity. nih.govmdpi.com For instance, the introduction of a halogen, such as fluorine or chlorine, at the para-position of the N-phenyl ring resulted in compounds with notable antimicrobial properties. nih.govmdpi.com Specifically, 2-Amino-N-(4-chlorophenyl)benzamide showed considerable activity against various bacterial and fungal strains. nih.gov This suggests that an electron-withdrawing group at the para-position can be favorable for the antimicrobial action of this class of compounds.

In contrast, the presence of an electron-donating group, such as a methyl group at the para-position in 2-Amino-N-(p-tolyl)benzamide, also conferred significant antimicrobial activity. nih.govmdpi.com This indicates that the electronic nature of the substituent is a key determinant of biological activity, with both electron-withdrawing and electron-donating groups at the para-position capable of enhancing the antimicrobial profile of the 2-aminobenzamide scaffold. The specific interactions of these substituents with the target site likely dictate the observed activity.

Table 1: Influence of N-Phenyl Substituent Position on Antimicrobial Activity

| Compound Name | N-Phenyl Substituent | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| 2-Amino-N-(4-fluorophenyl)benzamide | 4-Fluoro | Moderate to good | nih.gov |

| 2-Amino-N-(4-chlorophenyl)benzamide | 4-Chloro | Moderate to good | nih.gov |

| 2-Amino-N-(p-tolyl)benzamide | 4-Methyl | Moderate to good | nih.govmdpi.com |

| 2-Amino-N-phenylbenzamide | Unsubstituted | Lower activity compared to substituted analogues | nih.gov |

Role of Methyl Groups on the Phenyl Ring

The presence and positioning of methyl groups on the N-phenyl ring are critical determinants of the biological activity of 2-aminobenzamide analogues. The 2,5-dimethylphenyl moiety in the parent compound is a key structural feature, and its modification has provided valuable insights into the SAR of this class of molecules.

The 2,5-dimethylphenyl scaffold is a common structural feature in many compounds with recognized antimicrobial properties. nih.gov This suggests that the specific arrangement of these methyl groups contributes favorably to the interaction with microbial targets. The hydrophobic nature of the methyl groups can enhance binding to hydrophobic pockets within enzymes or other biological receptors, thereby increasing the compound's efficacy.

While direct SAR studies systematically comparing the 2,5-dimethyl substitution with other dimethyl isomers (e.g., 2,4-dimethyl, 3,5-dimethyl) for this specific 2-aminobenzamide core are not extensively documented in the provided search results, the general importance of methyl group positioning on aryl rings is a well-established principle in medicinal chemistry. For instance, in other classes of biologically active compounds, the position of methyl groups has been shown to significantly influence activity by affecting the molecule's conformation and its fit within a binding site. nih.gov The ortho- and meta-positioning of the methyl groups in 2-Amino-N-(2,5-dimethylphenyl)benzamide likely induces a specific conformational preference in the molecule that is optimal for its biological function.

Table 2: Role of Methyl Groups on the Phenyl Ring

| Compound Name | N-Phenyl Substituent | Implied Role of Methyl Groups | Reference |

|---|---|---|---|

| This compound | 2,5-Dimethyl | Contributes to a favorable hydrophobic interaction and specific conformational orientation for biological activity. | nih.gov |

| 2-Amino-N-(p-tolyl)benzamide | 4-Methyl | A single methyl group at the para position is sufficient for significant antimicrobial activity. | nih.govmdpi.com |

Impact of Amine/Hydroxyl Group Modifications on Activity

Modifications to the 2-amino group on the benzamide ring and the potential introduction of hydroxyl groups have a profound impact on the biological activity of this class of compounds. The 2-amino group is a key pharmacophoric feature, often involved in crucial interactions with biological targets.

The primary amino group at the 2-position of the benzamide ring is often essential for activity, particularly in enzyme inhibition. For example, in the context of histone deacetylase (HDAC) inhibitors, the 2-aminobenzamide moiety is a known zinc-binding group, crucial for the inhibitory action. nih.gov Modification or replacement of this amino group can lead to a significant loss of activity. Studies on related scaffolds have shown that the free amine is critical for biological interactions, and its derivatization can alter the binding mode and efficacy. nih.gov

The introduction of hydroxyl groups can also modulate the activity. For instance, in other phenolic compounds, the number and position of hydroxyl groups can influence their antioxidant and antimicrobial properties. uokerbala.edu.iq While specific examples of hydroxylated derivatives of this compound were not detailed in the provided search results, it is a common strategy in medicinal chemistry to introduce hydroxyl groups to explore new hydrogen bonding interactions with the target and to modify the compound's solubility and pharmacokinetic properties. The conversion of hydroxyl groups to amino groups has also been shown to increase antibacterial activity in some lignans. uokerbala.edu.iq

Table 3: Impact of Amine/Hydroxyl Group Modifications

| Modification | Potential Impact on Biological Activity | Reference |

|---|---|---|

| Removal or replacement of the 2-amino group | Likely to decrease or abolish activity, especially in enzyme inhibition where it acts as a key binding group. | nih.gov |

| Derivatization of the 2-amino group | Can alter binding affinity and specificity. | nih.gov |

| Introduction of a hydroxyl group | May introduce new hydrogen bonding interactions and modify physicochemical properties. | uokerbala.edu.iq |

Correlation between Structural Features and Biological Interactions

The 2-aminobenzamide portion of the molecule is often responsible for key anchoring interactions. As mentioned, the 2-amino group can act as a crucial hydrogen bond donor and, in the case of metalloenzymes, as a chelating group for the metal ion in the active site. nih.gov The amide linkage itself provides a rigid scaffold and can participate in hydrogen bonding with the biological target.

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound and its analogues is a critical factor influencing their structure-activity relationships. The spatial arrangement of the aromatic rings and the amide linker dictates how the molecule can fit into and interact with the binding site of a biological target.

Conformational studies on related benzanilide (B160483) structures have provided insights into the likely preferred conformations of this class of compounds. For instance, in the crystal structure of the closely related N-(2,5-dimethylphenyl)-2-methylbenzamide, the two aromatic rings are nearly coplanar, with a small dihedral angle between them. nih.gov The amide group, however, is significantly twisted with respect to both aromatic rings. nih.gov This twisted conformation is a common feature in many N-phenylbenzamides and is influenced by the steric hindrance of the substituents on the rings.

Table 4: Conformational Features and Their Implications

| Conformational Feature | Implication for SAR | Reference |

|---|---|---|

| Near co-planarity of aromatic rings | May facilitate stacking interactions with aromatic residues in the binding site. | nih.gov |

| Twisted amide linker | Influences the overall 3D shape and the orientation of hydrogen bond donors and acceptors. | nih.gov |

| Antiperiplanar N-H and C=O groups | A common conformational preference that can dictate intermolecular hydrogen bonding patterns. | nih.gov |

| Intramolecular hydrogen bonding | Can rigidify the molecule and favor a specific conformation for binding. | nih.gov |

Mechanistic Investigations of Biological Activity

Modulation of Signaling Pathways

The enzymatic inhibition exerted by benzamide (B126) derivatives translates into the modulation of critical cellular signaling pathways. Aberrant signaling is a hallmark of many diseases, including cancer, making these pathways attractive targets for therapeutic intervention.

Derivatives of 2-aminobenzamide (B116534) have been shown to impact several key signaling cascades. For instance, inhibition of HDACs by these compounds can lead to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and affecting pathways involved in cell cycle progression, differentiation, and apoptosis. nih.govdocumentsdelivered.com

Furthermore, some N-(2-pyrimidinylamino) benzamide derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can contribute to tumorigenesis when dysregulated in adults. researchgate.netresearchgate.net These compounds act as antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway. researchgate.net

Inhibition of PARP by benzamide analogs has profound effects on DNA repair pathways. nih.gov In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, PARP inhibitors can lead to synthetic lethality. nih.gov

Molecular Target Identification and Validation

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of a bioactive compound. For the broader class of 2-aminobenzamide derivatives, several key molecular targets have been identified.

Histone Deacetylases (HDACs): As mentioned, HDACs are a major class of targets for 2-aminobenzamide derivatives. nih.govdocumentsdelivered.comresearchgate.net The 2-aminobenzamide group often acts as a zinc-binding group within the active site of these enzymes. researchgate.netresearchgate.net Specific derivatives have shown selectivity for different HDAC isoforms, which can influence their biological effects. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP-1 and PARP-2 are validated targets for benzamide-based inhibitors used in cancer therapy. researchgate.netnih.govnih.gov These inhibitors typically compete with the substrate NAD+ for binding to the catalytic domain of the enzyme. biorxiv.org

Kinases: The vast and diverse kinome has also been a fertile ground for the discovery of benzamide-based inhibitors. Derivatives have been developed to target tyrosine kinases like Src and Abl, which are involved in cancer cell proliferation and survival. researchgate.netresearchgate.net Additionally, multi-targeted inhibitors against kinases such as Dyrk1A, Dyrk1B, and Clk1 have been reported. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV): Novel N-substituted aminobenzamide scaffolds have been explored as potential inhibitors of the DPP-IV enzyme, a target for managing type 2 diabetes. researchgate.net

Table 2: Validated and Investigated Molecular Targets for Benzamide Derivatives

| Target Class | Specific Target(s) | Role of Target | Reference(s) |

|---|---|---|---|

| Enzymes | HDACs (1, 2, 3, 8) | Gene expression regulation, cell cycle control | nih.govdocumentsdelivered.comresearchgate.net |

| PARP (1, 2) | DNA repair, genomic stability | researchgate.netnih.govnih.gov | |

| Kinases (Src, Abl, Dyrk, Clk) | Signal transduction, cell growth | researchgate.netmdpi.comresearchgate.net | |

| DPP-IV | Glucose metabolism | researchgate.net |

Proposed Mechanisms of Action based on In Vitro and In Silico Studies

The elucidation of the precise mechanisms of action of 2-aminobenzamide derivatives has been greatly aided by a combination of in vitro cellular assays and in silico computational modeling.

In Vitro Studies: Numerous studies have demonstrated the anti-proliferative effects of 2-aminobenzamide derivatives against various cancer cell lines. nih.govdocumentsdelivered.com These effects are often attributed to the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis (programmed cell death). documentsdelivered.com For example, thioether-based 2-aminobenzamide derivatives were found to induce G2/M cell cycle arrest and promote apoptosis in A549 lung cancer cells. documentsdelivered.com

In Silico Studies: Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the potential interactions between benzamide derivatives and their molecular targets. mdpi.comnih.govresearchgate.net Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein, providing insights into the structural basis of inhibition. mdpi.comnih.gov For instance, docking studies have been used to rationalize the binding of benzamide derivatives to the active sites of HDACs and bacterial DNA gyrase. nih.govmdpi.com QSAR models correlate the chemical structure of a series of compounds with their biological activity, helping to guide the design of more potent analogs. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. walshmedicalmedia.commdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target. mdpi.comscialert.net While specific molecular docking studies for 2-Amino-n-(2,5-dimethylphenyl)benzamide are not prevalent in the available literature, the methodology is widely applied to structurally similar benzamide (B126) derivatives to explore their potential as therapeutic agents. These studies help in understanding how the benzamide scaffold interacts with various biological targets, such as enzymes or receptors. nih.gov

For instance, docking studies on other benzamide derivatives have been performed against targets like the main protease (PDB ID: 6LU7) of the novel coronavirus, DNA gyrase, and glucokinase, revealing key interaction patterns. walshmedicalmedia.commdpi.comnih.gov The process involves preparing the ligand and protein structures, defining a binding site on the protein, and using a scoring function to rank the possible binding poses. mdpi.com

The primary output of a molecular docking simulation is the binding affinity, often expressed as a scoring value (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. scialert.net A lower (more negative) docking score generally indicates a more stable and favorable binding interaction. scialert.net Scoring functions are algorithms used to calculate these values by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.

In studies of various benzamide derivatives, researchers have used these scores to screen libraries of compounds and identify promising candidates. For example, in a study targeting Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH), a benzamide derivative (CID 867491) was identified with a docking energy of -4.82 Kcal/mol, suggesting it could inhibit the enzyme. scialert.net Another study on benzamide derivatives as glucokinase activators used docking scores to identify a hit compound from the ZINC database with a superior score of -11.17 kcal/mol, indicating strong binding potential. nih.gov

Table 1: Example Binding Affinities for Benzamide Derivatives Against Various Targets

| Target Protein | PDB ID | Derivative/Compound | Binding Affinity / Docking Score (kcal/mol) |

|---|---|---|---|

| PfDHODH | Not Specified | Benzamide derivative (CID 867491) | -4.82 scialert.net |

| Glucokinase | 3A0I | Hit Compound (ZINC08974524) | -11.17 nih.gov |

| GSK3β | Not Specified | Benzamide derivative (CNR13756) | 53.344 (Dock Score) researchgate.net |

Note: The data in this table is for analogous benzamide derivatives and not for this compound.

Beyond a simple score, molecular docking reveals the specific atomic-level interactions between the ligand and the amino acid residues within the protein's binding pocket. mdpi.com This information is crucial for understanding the mechanism of action and for rationally designing more potent and selective molecules. Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, a potent benzamide derivative targeting glucokinase was found to form hydrogen bonds with the residues ARG63 and THR65, and a π-π stacking interaction with TYR214. nih.gov Similarly, the interaction between a benzamide derivative and PfDHODH was validated by the formation of a hydrogen bond. scialert.net The identification of these key residues provides a roadmap for optimizing the ligand's structure to enhance binding affinity and efficacy.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule from first principles. These methods provide detailed information about molecular structure, orbital energies, and charge distribution.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most fundamental methods in quantum chemistry. ntnu.no The HF method approximates the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation. nih.govyoutube.com DFT, on the other hand, is based on calculating the electron density rather than the complex many-electron wavefunction, which makes it computationally more efficient while accounting for electron correlation through an exchange-correlation functional. ntnu.noe4journal.com

The B3LYP functional is a popular hybrid functional in DFT that combines the strengths of both HF and DFT. rsc.org These methods, often paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), are used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. rsc.orgresearchgate.net Such calculations have been successfully applied to other benzamide derivatives to analyze their molecular structures and properties. rsc.orgresearchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. biomedres.us

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. biomedres.us

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it indicates the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. biomedres.us |

| Chemical Softness (S) | 1 / η | Measure of chemical reactivity. biomedres.us |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Electron-attracting power. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. biomedres.us |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. biomedres.us A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state. biomedres.us

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict reactivity sites. libretexts.orguni-muenchen.de It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For benzamide derivatives, MEP maps typically show negative potential (red) around the electronegative oxygen and nitrogen atoms of the amide group, identifying them as likely sites for hydrogen bonding and interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms, particularly on the amine group, would show a positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net

Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. A thorough search of scientific databases yields no specific studies that have applied MD simulations to this compound. Consequently, there is no available data on its conformational landscape, which would typically be represented by Ramachandran-like plots for key dihedral angles or principal component analysis of the trajectory, revealing the molecule's preferred shapes and the energy barriers between them. Such studies would be valuable in understanding how the molecule might adapt its conformation to bind to a biological target.

Prediction of Biological Activity and ADMET Properties

In modern drug discovery, in silico prediction of a compound's biological activity and its ADMET profile is a critical step to assess its potential as a drug candidate. These predictive models use the chemical structure of a molecule to estimate its properties, helping to identify potential liabilities early in the development process.

Despite the availability of various software and web servers for ADMET prediction, no specific studies have been published that report a comprehensive in silico ADMET profile for this compound. Such a profile would typically include predictions for properties like:

Absorption: Oral bioavailability, human intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Likelihood of being a substrate or inhibitor for key cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the route and rate of elimination.

Toxicity: Predictions for mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and other potential toxicities.

Without dedicated studies, no data tables for the predicted ADMET properties of this compound can be compiled. While it is possible to submit the compound's structure to publicly available prediction servers, the results would constitute new, unverified data rather than a summary of existing research findings as requested.

Advanced Applications and Research Directions

Development of Novel Therapeutic Agents

The molecular architecture of 2-Amino-n-(2,5-dimethylphenyl)benzamide, featuring an amino group and a benzamide (B126) structure, is pivotal for its interactions with biological systems. This has made the compound and its analogues subjects of interest for developing new drugs.

Anti-inflammatory Applications

Research into benzamide derivatives has uncovered significant anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory pathway. While direct studies on this compound are not extensively documented, research on structurally similar compounds provides strong evidence for its potential in this area. For instance, derivatives of N-2-(Phenylamino) benzamide have been designed as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). nih.gov The COX-2 enzyme is a well-established target for anti-inflammatory drugs. The inhibition of this enzyme by these benzamide derivatives underscores the potential of the core structure in developing agents to treat inflammation, particularly in the context of diseases like gastrointestinal cancer where inflammation plays a crucial role. nih.gov

Similarly, studies on other related structures, such as benzimidazoles, have shown potent anti-inflammatory effects through mechanisms like lymphocyte-specific kinase (Lck) inhibition. nih.gov This highlights the versatility of related heterocyclic scaffolds in modulating inflammatory responses.

Antimicrobial Potential

The 2,5-dimethylphenyl scaffold is a structural feature present in numerous compounds with demonstrated antimicrobial activity against a wide array of microorganisms, including bacteria and fungi. nih.gov This suggests that this compound could serve as a promising backbone for new antimicrobial agents.

Research has focused on developing derivatives to combat multidrug-resistant pathogens. A notable study explored aminothiazole derivatives carrying an N-2,5-dimethylphenyl group, which showed favorable activity against vancomycin-resistant E. faecium and broad-spectrum antifungal activity against drug-resistant Candida strains. nih.gov While these are not direct benzamide derivatives, the presence of the N-2,5-dimethylphenyl moiety was crucial to their activity, pointing to the potential of this group in the design of novel antimicrobials. nih.gov Other research into different heterocyclic derivatives, such as those of 2-aminobenzthiazole, has also shown that small structural modifications can lead to significant antimicrobial activity against various bacterial strains. researchgate.net

Anticancer Research

The development of benzamide derivatives as anticancer agents is an active area of research. These compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell proliferation. researchgate.net

Derivatives of the closely related N-(2-aminophenyl)benzamide have been synthesized and shown to act as dual inhibitors of Topoisomerase I (Topo I) and Histone Deacetylase (HDAC), both of which are validated targets in cancer therapy. researchgate.net One such N-(2-aminophenyl)benzamide acridine (B1665455) derivative demonstrated potent antiproliferative activity against several leukemia cell lines and was found to induce DNA damage and apoptosis in the tested cancer cells. researchgate.net

Further research into other related structures has yielded promising results. A series of 2-amino-1,4-naphthoquinone-benzamides showed excellent cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, in some cases proving significantly more potent than the standard chemotherapy drug cisplatin (B142131). nih.gov

| Compound Class | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| N-(2-aminophenyl)benzamide acridine analogues | CCRF-CEM, K562, U937 (Leukemia) | Act as dual Topo I/HDAC inhibitors; induce apoptosis and cell cycle arrest. | researchgate.net |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast), HT-29 (Colon) | Potent cytotoxic agents, in some cases >78 times more potent than cisplatin against MDA-MB-231. | nih.gov |

| N-2-(Phenylamino) Benzamide Derivatives | Gastrointestinal Cancers | Act as dual COX-2/Topo I inhibitors, linking anti-inflammatory and anticancer effects. | nih.gov |

Role as Building Blocks in Organic Chemistry

Beyond its potential biological activities, this compound is a valuable building block in organic synthesis. Its structure contains multiple reactive sites—the primary amino group, the amide linkage, and the aromatic rings—that can be modified to create a diverse range of more complex molecules.

The synthesis of the core compound itself typically involves the coupling of a 2-aminobenzoic acid derivative with 2,5-dimethylaniline (B45416). Once formed, it can serve as a precursor for creating libraries of novel compounds. Strategies like Diversity-Oriented Synthesis (DOS) utilize such versatile starting blocks to generate structurally diverse molecules for high-throughput screening in drug discovery. mdpi.com The amino group, for instance, is a key functional handle for further chemical transformations, allowing for the construction of larger, more complex scaffolds. This versatility makes it an important component in the synthesis of new materials and potential pharmaceutical agents. mdpi.com

Future Perspectives in Benzamide Research

The future of research involving this compound and related compounds lies in the strategic design of new molecules with enhanced efficacy and specificity for their biological targets.

Rational Design of New Analogues

Rational drug design aims to create new therapeutic agents by understanding the three-dimensional structure and binding mechanisms of a biological target. For benzamide derivatives, this involves modifying the core structure to improve its interaction with specific enzymes or receptors.

One successful approach has been the creation of hybrid molecules that combine the pharmacophores of two different drug classes to target multiple pathways simultaneously. For example, researchers have designed dual inhibitors targeting both Histone Deacetylases (HDACs) and protein kinases like Bcr-Abl. rsc.org This strategy can lead to synergistic effects and overcome drug resistance. The design process for such molecules involves identifying the key structural features of the benzamide responsible for its activity and then systematically modifying other parts of the molecule—such as adding or changing substituent groups on the phenyl rings—to optimize its binding affinity and pharmacological profile. rsc.orgmdpi.com This structured approach allows for the development of highly potent and selective therapeutic candidates for diseases ranging from cancer to parasitic infections. mdpi.com

Exploration of New Biological Targets

The therapeutic potential of this compound and its analogs is being actively expanded through the investigation of novel biological targets beyond their initial applications. The inherent versatility of the 2-aminobenzamide (B116534) scaffold allows for structural modifications that enable interaction with a diverse range of enzymes and receptors implicated in various diseases. Research into related benzamide derivatives has revealed promising activity against several new targets, suggesting potential avenues for the development of this compound-based therapeutics.

One significant area of exploration is in oncology. Derivatives of 2-aminobenzamide are being investigated as inhibitors of key pathways involved in cancer progression. For instance, novel 2-aminobenzamide derivatives have been designed and synthesized as potent histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Certain thioquinazolinone-based 2-aminobenzamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including melanoma (A375), cervical cancer (HeLa), lung cancer (A549), and colon cancer (HCT116). nih.gov

Another critical pathway in cancer targeted by related compounds is the PI3K/AKT/mTOR signaling system. nih.gov This pathway is fundamental in regulating cell metabolism, growth, and survival, and it is frequently overactive in many types of cancer. The development of inhibitors for proteins in this pathway, such as PI3K, AKT, and mTOR, is a major focus of modern cancer drug discovery. nih.gov The structural framework of 2-aminobenzamides is being used as a template to design molecules that can selectively target components of this pathway.

Furthermore, research has identified a derivative, 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which contains the N-(2,5-dimethylphenyl)carboxamide moiety, as a protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.gov ER stress-induced β-cell death is a key factor in the development of diabetes. This finding opens up the possibility of developing this compound analogs for the treatment of metabolic diseases by targeting cellular stress response pathways. nih.govmdpi.com

The antimicrobial potential of this class of compounds also continues to be explored against new and resistant strains of bacteria and fungi. researchgate.netrsc.org

Table 1: Explored Biological Targets for 2-Aminobenzamide Derivatives

Advanced Computational Approaches in Drug Discovery

The discovery and optimization of derivatives of this compound for novel biological targets are increasingly driven by advanced computational methodologies. These in silico techniques provide deep insights into molecular interactions, predict biological activity, and guide the synthesis of more potent and selective drug candidates, thereby accelerating the drug discovery pipeline and reducing costs.

Molecular Docking is a fundamental tool used to predict the binding orientation of a ligand (like a 2-aminobenzamide derivative) within the active site of a target protein. For instance, docking studies have been employed to understand how novel sulfonamide derivatives, structurally related to benzamides, interact with the active sites of α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity, and help rationalize why certain compounds are more potent than others. nih.gov Similarly, docking experiments have elucidated the binding modes of 2-aminobenzothiazole (B30445) derivatives within the ATP-binding pocket of kinases like PI3K, guiding the design of specific inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR, for example, helps in understanding the relationship between the three-dimensional properties of molecules and their activity. This approach has been successfully applied to benzamide derivatives to identify the essential structural features required for glucokinase activation, an important mechanism in diabetes treatment. nih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling involves identifying the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. This "pharmacophore hypothesis" serves as a 3D query for screening large virtual libraries of compounds to find new molecules that fit the model and are likely to be active. This approach has been used to identify potential pharmacophore sites in 2-aminobenzamide derivatives with antimicrobial activity, relating their structural features to their observed biological effects. rsc.org

Virtual Screening leverages these computational models to search through large compound databases (like the ZINC database) to identify "hit" compounds that are predicted to be active against a specific target. nih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and biological testing.

These computational studies, often combined with experimental validation through X-ray crystallography and biological assays, provide a powerful, synergistic approach to drug discovery. They enable a more rational, hypothesis-driven design of novel therapeutics based on the this compound scaffold.

Table 2: Application of Computational Approaches in Benzamide Derivative Research

Q & A

Q. How are solvent effects managed in synthesizing derivatives of this compound?

- Methodological Answer :

- Solvent Polarity Screening : Test aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess reaction rates and regioselectivity .

- Kinetic Studies : Use HPLC to monitor intermediate formation and optimize reaction quenching times .

Key Methodological Tools Referenced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.